

Phenyl 4-Hydroxybenzoate: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl 4-hydroxybenzoate*

Cat. No.: *B096878*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 4-hydroxybenzoate, a versatile aromatic ester, serves as a critical building block in a multitude of organic syntheses. Its unique structure, possessing both a reactive phenolic hydroxyl group and an ester functionality, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of **Phenyl 4-hydroxybenzoate**. It details experimental protocols for its preparation and subsequent use in significant reactions such as the Fries rearrangement. Furthermore, this document summarizes its role in the synthesis of pharmaceuticals, liquid crystals, and polymers, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of chemical and drug development.

Introduction

Phenyl 4-hydroxybenzoate (CAS No. 17696-62-7), also known as phenylparaben, is a white to off-white crystalline solid.^[1] It is an ester of phenol and p-hydroxybenzoic acid.^[1] The compound's bifunctional nature, featuring a nucleophilic phenolic hydroxyl group and an electrophilic ester carbonyl group, makes it a valuable intermediate in organic synthesis. Its applications span from the production of widely used preservatives to the synthesis of complex molecules for the pharmaceutical and materials science industries.^[2] This guide aims to

provide a detailed technical resource on the synthesis and utility of **Phenyl 4-hydroxybenzoate**.

Physicochemical Properties

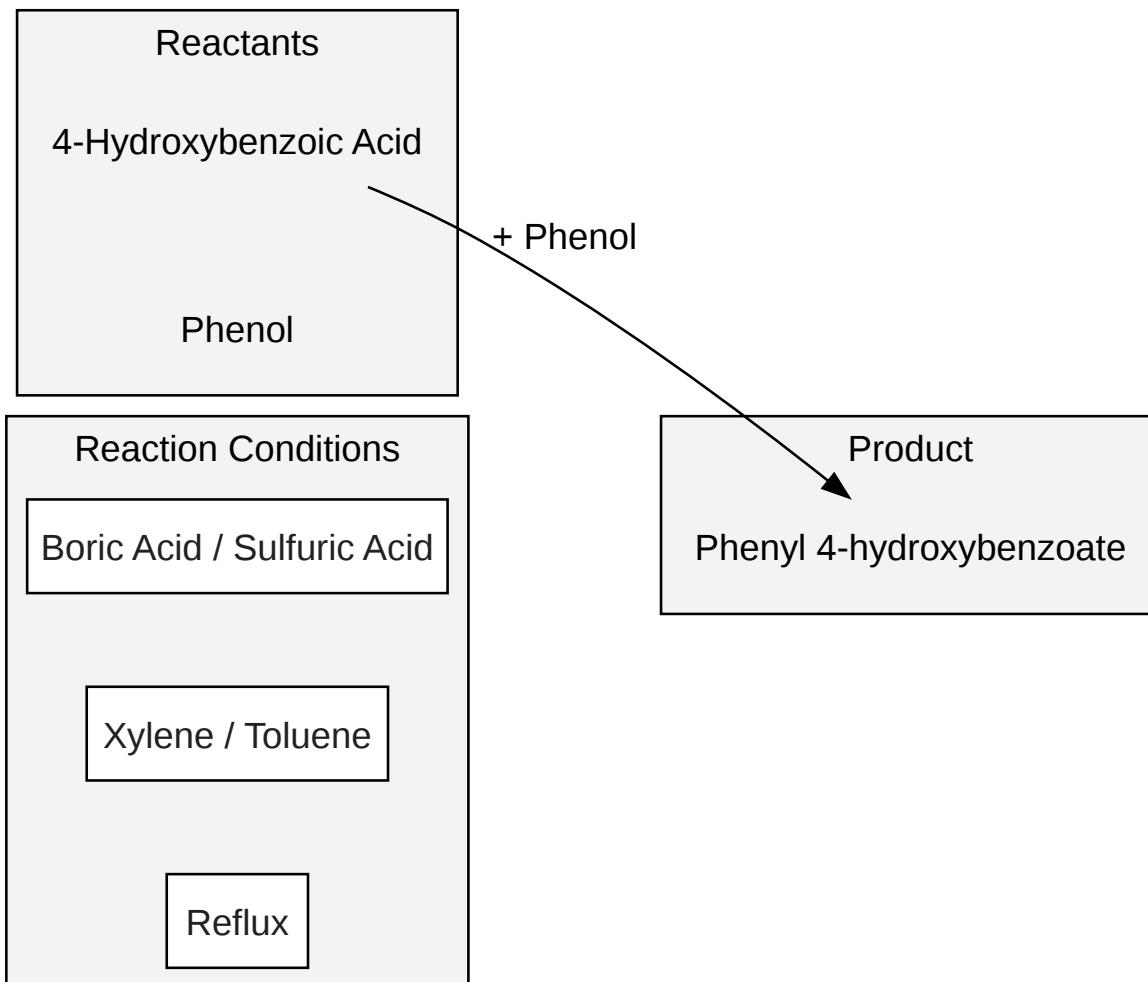
A summary of the key physicochemical properties of **Phenyl 4-hydroxybenzoate** is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	References
CAS Number	17696-62-7	[3]
Molecular Formula	C ₁₃ H ₁₀ O ₃	[3]
Molecular Weight	214.22 g/mol	[3]
Appearance	White to off-white crystalline solid	[1]
Purity	≥99.0% (by HPLC)	
Solubility	Soluble in organic solvents such as ethanol and acetone; limited solubility in water.	[1]
Storage	Store at 2°C - 8°C	

Synthesis of Phenyl 4-Hydroxybenzoate

The primary method for synthesizing **Phenyl 4-hydroxybenzoate** is through the esterification of 4-hydroxybenzoic acid with phenol. Various catalytic systems can be employed to facilitate this reaction.

Experimental Protocol: Acid-Catalyzed Esterification


This protocol describes a common method for the synthesis of **Phenyl 4-hydroxybenzoate** using a combination of boric acid and sulfuric acid as catalysts.

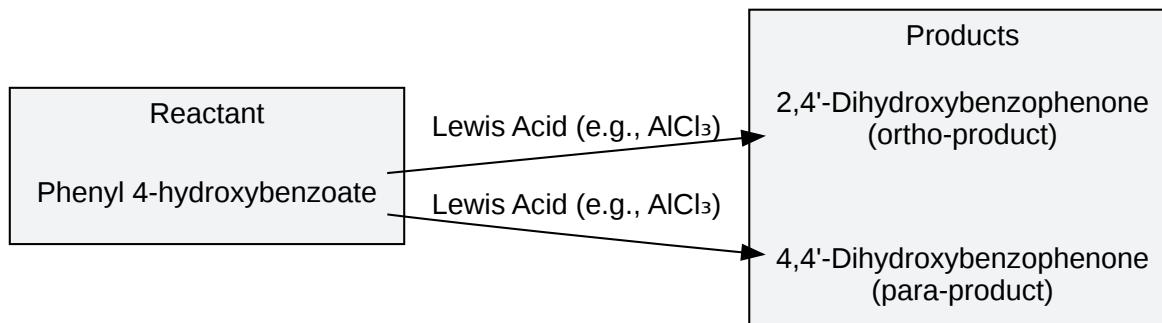
Materials:

- 4-Hydroxybenzoic acid
- Phenol
- Boric acid
- Concentrated sulfuric acid
- Inert solvent (e.g., xylene or toluene)
- Dilute sodium hydrogen carbonate solution
- Water

Procedure:

- Suspend 4-hydroxybenzoic acid and phenol in an inert solvent such as xylene in a round-bottom flask equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus).
- Add a catalytic amount of boric acid (0.1-1.5% by weight) and concentrated sulfuric acid (0.1-1.5% by weight).^[4]
- Heat the mixture to reflux. The water formed during the esterification will be collected in the water separator.^[4]
- Continue refluxing for 3.5 to 4 hours, or until no more water is collected.^[4]
- Allow the reaction mixture to cool to room temperature. The crude product will crystallize out of the solution.
- Filter the crude product by suction filtration and wash with the inert solvent (xylene or toluene).
- Further wash the product with a dilute sodium hydrogen carbonate solution, followed by water, to remove any unreacted acid.
- Dry the purified **Phenyl 4-hydroxybenzoate**. A yield of up to 98.5% can be expected.^[4]

[Click to download full resolution via product page](#)


Fig. 1: Synthesis of **Phenyl 4-hydroxybenzoate**

Phenyl 4-Hydroxybenzoate as a Building Block

The dual functionality of **Phenyl 4-hydroxybenzoate** makes it a valuable precursor in various synthetic pathways.

Fries Rearrangement

The Fries rearrangement is a key reaction of **Phenyl 4-hydroxybenzoate**, converting the phenolic ester into hydroxyaryl ketones.^{[5][6]} This reaction is typically catalyzed by Lewis acids, such as aluminum chloride.^{[5][6]} The regioselectivity (ortho- vs. para-substitution) can be influenced by reaction conditions like temperature and solvent.^{[5][6]}

[Click to download full resolution via product page](#)

Fig. 2: Fries Rearrangement of Phenyl 4-hydroxybenzoate

While a specific protocol for **Phenyl 4-hydroxybenzoate** is not readily available, the following procedure for the related Phenyl benzoate illustrates the general methodology.

Materials:

- Phenyl benzoate
- Anhydrous aluminum chloride
- Nitromethane

Procedure:

- Dissolve Phenyl benzoate (2.52 mmol) in nitromethane (8 mL) and cool the solution to -10 °C with stirring.[6]
- In a separate flask, prepare a solution of anhydrous aluminum chloride (12.6 mmol) in nitromethane (8 mL).
- Add the aluminum chloride solution dropwise to the Phenyl benzoate solution over 15 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.[6]

- Upon completion, the reaction is typically quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
- The product is then extracted with an organic solvent, washed, dried, and purified, often by recrystallization or chromatography.
- Yields for this type of reaction are reported to be in the range of 80-92%.^[6]

Synthesis of Liquid Crystals

Phenyl 4-hydroxybenzoate serves as a monomer in the synthesis of liquid crystal polymers (LCPs).^[7] The rigid rod-like structure of the p-hydroxybenzoate unit contributes to the formation of mesophases, which are characteristic of liquid crystals. These materials find applications in electronics and advanced materials.

Pharmaceutical Synthesis

In the pharmaceutical industry, **Phenyl 4-hydroxybenzoate** is a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs).^[2] Its structure allows for the introduction of the p-hydroxybenzoyl moiety into more complex drug molecules.

Spectroscopic Data

The characterization of **Phenyl 4-hydroxybenzoate** is crucial for confirming its identity and purity. Key spectroscopic data are summarized below.

Spectroscopic Data	Description	References
¹ H NMR	Spectra available, though specific peak assignments are not detailed in the provided search results.	[8]
¹³ C NMR	Spectra available, though specific peak assignments are not detailed in the provided search results.	[8]
FTIR (KBr Wafer)	Spectra available, characteristic peaks for ester C=O and phenolic O-H would be expected.	[8]
Mass Spectrometry (GC-MS)	Spectra available.	[8]

Safety and Handling

Phenyl 4-hydroxybenzoate requires careful handling in a laboratory setting. The following table summarizes its key safety information.

Hazard Information	Description	References
GHS Pictogram	GHS07 (Exclamation mark)	[3]
Signal Word	Warning	[3]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.	[3]
Precautionary Statements	P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313	[3]

It is recommended to handle **Phenyl 4-hydroxybenzoate** in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Phenyl 4-hydroxybenzoate is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups enable its use in a wide array of applications, from the production of everyday preservatives to the development of advanced materials and life-saving pharmaceuticals. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively utilize **Phenyl 4-hydroxybenzoate** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 17696-62-7: Phenyl 4-hydroxybenzoate | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [[nbinno.com](http://nbino.com)]
- 3. Phenyl 4-hydroxybenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use - Google Patents [patents.google.com]
- 5. electrochem.org [electrochem.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenylparaben | C13H10O3 | CID 87250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phenyl 4-Hydroxybenzoate: A Comprehensive Technical Guide for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096878#phenyl-4-hydroxybenzoate-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com